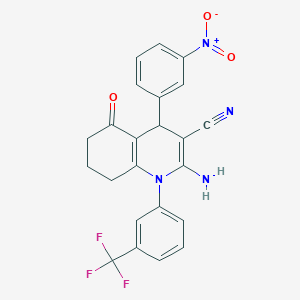
2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate: is a complex organic compound with a unique structure. Let’s break it down:
- The quinoline core consists of a bicyclic aromatic ring system.
- The heptyl group (a seven-carbon alkyl chain) is attached to one of the phenyl rings.
- The p-tolyl group (a methyl group substituted on a toluene ring) is also part of the structure.
- The oxoethyl group (a carbonyl group attached to an ethyl chain) adds further complexity.
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:
-
Friedländer Synthesis
- This classic method involves the condensation of aniline derivatives with β-ketoesters.
- In the case of our compound, an appropriate aniline (such as 4-heptylaniline) reacts with 6-methyl-2-(p-tolyl)quinoline-4-carboxylic acid.
- The reaction proceeds via cyclization and subsequent esterification to form the target compound.
-
Heterocyclic Synthesis
- Another approach is to synthesize the quinoline core first and then introduce the substituents.
- The quinoline ring can be prepared through various cyclization reactions, such as the Skraup synthesis or Povarov reaction.
- The heptyl and p-tolyl groups can then be added using standard organic chemistry techniques.
Industrial Production
While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are crucial considerations.
Chemical Reactions Analysis
Reactivity
Oxidation: The compound contains an electron-rich quinoline ring, making it susceptible to oxidation reactions.
Substitution: The heptyl and p-tolyl groups can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (oxoethyl) is possible.
Common Reagents and Major Products
Oxidation: Reagents like potassium permanganate or chromic acid can oxidize the quinoline ring.
Substitution: Alkyl halides or aryl halides can introduce new substituents.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the carbonyl group.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer effects.
Chemical Biology: Researchers study its interactions with biological targets.
Materials Science: Its unique structure could inspire novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or signaling pathways. Further studies are needed to elucidate its effects.
Comparison with Similar Compounds
: Example reference. : Another reference.
Properties
CAS No. |
355429-18-4 |
|---|---|
Molecular Formula |
C33H35NO3 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
[2-(4-heptylphenyl)-2-oxoethyl] 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C33H35NO3/c1-4-5-6-7-8-9-25-13-17-27(18-14-25)32(35)22-37-33(36)29-21-31(26-15-10-23(2)11-16-26)34-30-19-12-24(3)20-28(29)30/h10-21H,4-9,22H2,1-3H3 |
InChI Key |
OOQIKPPBINGRIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12052446.png)
![Methyl 3-[4-(1-amino-2-tert-butoxy-2-oxoethyl)phenyl]propionate, AldrichCPR](/img/structure/B12052465.png)
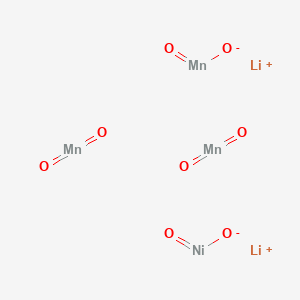
![1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12052478.png)
![3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12052489.png)
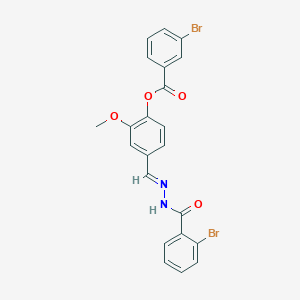

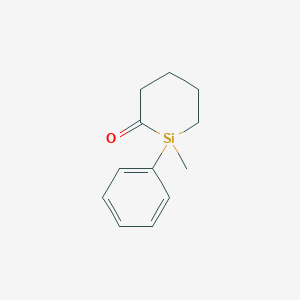
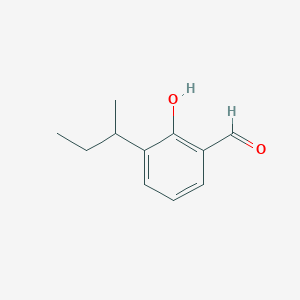

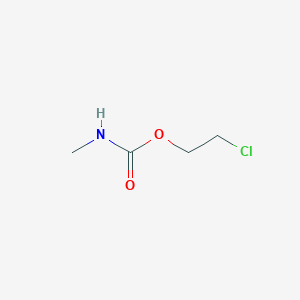
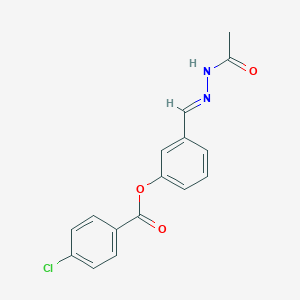
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052522.png)
